molecular formula C18H26N2O2 B2578910 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one CAS No. 2309727-38-4

1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one

Cat. No.: B2578910
CAS No.: 2309727-38-4
M. Wt: 302.418
InChI Key: YRNJLDFDHIQOCC-UHFFFAOYSA-N
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Description

1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a diazepane ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one typically involves multi-step organic reactions One common method starts with the preparation of the tetrahydrofuran-3-yl precursor, followed by the formation of the 1,4-diazepane ring through cyclization reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-phenylethan-1-one: Similar structure but with a phenyl group instead of a tolyl group.

    1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(p-tolyl)ethan-1-one: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness: 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyl)ethan-1-one is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(3-methylphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-15-4-2-5-16(12-15)13-18(21)20-8-3-7-19(9-10-20)17-6-11-22-14-17/h2,4-5,12,17H,3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNJLDFDHIQOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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